molecular formula C21H17N3O3S B14939283 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine

Cat. No.: B14939283
M. Wt: 391.4 g/mol
InChI Key: GYJLUZTYXKBJCJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and benzothiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
  • 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid is unique due to its combination of pyrrole and benzothiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid

InChI

InChI=1S/C21H17N3O3S/c25-19(22-17(20(26)27)12-14-6-2-1-3-7-14)15-8-9-16-18(13-15)28-21(23-16)24-10-4-5-11-24/h1-11,13,17H,12H2,(H,22,25)(H,26,27)

InChI Key

GYJLUZTYXKBJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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